8-Nitro-1-naphthoic acid
Overview
Description
8-Nitro-1-naphthoic acid is an organic compound with the molecular formula C11H7NO4 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both a nitro group and a carboxylic acid group
Mechanism of Action
Target of Action
8-Nitro-1-naphthoic acid, also known as 8-nitronaphthalene-1-carboxylic acid or 8-Nitronaphthalene-1-carboxylic acid, is primarily used as a protective group for amines . It has been shown to be selective for the ε-amine group of lysine .
Mode of Action
The compound interacts with its targets through a process of protection and deprotection. Protection is carried out with an auxiliary amine or under mild Schotten-Baumann conditions in high yield . Deprotection can be achieved easily under gentle reducing conditions due to the large steric tension between C-1 and C-8 naphthalene substituents .
Biochemical Pathways
The biochemical pathways affected by this compound are related to the protection and deprotection of amines. The compound’s use as a protective group for amines involves the formation of a sterically stressed amide that can be later deprotected under unusual mild reductive conditions based on a strong release of steric strain .
Pharmacokinetics
For instance, its molecular formula is C11H7NO4, and it has an average mass of 217.178 Da .
Result of Action
The primary result of the action of this compound is the protection of amines, particularly the ε-amine group of lysine . This protection allows for further chemical reactions to take place without affecting the amine group.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the process of protection is carried out under mild Schotten-Baumann conditions . Additionally, the compound’s stability and efficacy may be affected by factors such as temperature, pH, and the presence of other chemicals in the environment.
Biochemical Analysis
Biochemical Properties
8-Nitronaphthalene-1-carboxylic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes involved in oxidative stress responses and metabolic pathways. For instance, it can act as an inhibitor of certain enzymes, thereby affecting the overall metabolic flux within cells. The nitro group in 8-Nitronaphthalene-1-carboxylic acid is particularly reactive and can participate in redox reactions, influencing the activity of enzymes such as cytochrome P450 .
Cellular Effects
The effects of 8-Nitronaphthalene-1-carboxylic acid on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can induce oxidative stress within cells, leading to the activation of stress response pathways. Additionally, 8-Nitronaphthalene-1-carboxylic acid can modulate the expression of genes involved in detoxification processes, thereby altering cellular metabolism .
Molecular Mechanism
At the molecular level, 8-Nitronaphthalene-1-carboxylic acid exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active sites of target enzymes. This binding can lead to conformational changes in the enzyme structure, resulting in reduced catalytic activity. Additionally, the nitro group in 8-Nitronaphthalene-1-carboxylic acid can undergo redox reactions, generating reactive oxygen species (ROS) that further modulate cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-Nitronaphthalene-1-carboxylic acid can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 8-Nitronaphthalene-1-carboxylic acid can degrade over time, leading to the formation of by-products that may have different biological activities. Additionally, prolonged exposure to this compound can result in cumulative effects on cellular processes, including alterations in gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of 8-Nitronaphthalene-1-carboxylic acid in animal models are dose-dependent. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions without causing significant adverse effects. At higher doses, 8-Nitronaphthalene-1-carboxylic acid can induce toxic effects, including oxidative stress, inflammation, and cellular damage. These effects highlight the importance of careful dosage optimization in experimental studies .
Metabolic Pathways
8-Nitronaphthalene-1-carboxylic acid is involved in several metabolic pathways, particularly those related to oxidative stress and detoxification. The compound can interact with enzymes such as cytochrome P450, influencing the metabolism of other xenobiotics and endogenous compounds. Additionally, 8-Nitronaphthalene-1-carboxylic acid can affect the levels of metabolites involved in redox reactions, thereby modulating the overall metabolic flux within cells .
Transport and Distribution
The transport and distribution of 8-Nitronaphthalene-1-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. For instance, 8-Nitronaphthalene-1-carboxylic acid can be transported into cells via organic anion transporters, which facilitate its uptake and distribution within the cytoplasm and other organelles .
Subcellular Localization
The subcellular localization of 8-Nitronaphthalene-1-carboxylic acid is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, 8-Nitronaphthalene-1-carboxylic acid may accumulate in the mitochondria, where it can influence mitochondrial function and energy metabolism. Additionally, its localization in the endoplasmic reticulum can affect protein folding and stress response pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: 8-Nitro-1-naphthoic acid can be synthesized through several methods:
Nitration of Naphthalene: Naphthalene can be nitrated using a mixture of nitric acid and sulfuric acid to introduce the nitro group. Subsequent oxidation of the resulting nitronaphthalene can yield 8-nitronaphthalene-1-carboxylic acid.
Oxidation of 8-Nitronaphthalene: 8-Nitronaphthalene can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid to introduce the carboxylic acid group.
Industrial Production Methods: Industrial production of 8-nitronaphthalene-1-carboxylic acid typically involves large-scale nitration and oxidation processes, utilizing continuous flow reactors to ensure efficient and controlled reactions.
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form dicarboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromic acid.
Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products:
Oxidation Products: Dicarboxylic acids.
Reduction Products: Amino derivatives.
Substitution Products: Various substituted naphthalene derivatives.
Scientific Research Applications
8-Nitro-1-naphthoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
1-Nitronaphthalene: Similar structure but lacks the carboxylic acid group.
2-Nitronaphthalene-1-carboxylic acid: Similar structure with the nitro group in a different position.
Naphthalene-1,8-dicarboxylic acid: Contains two carboxylic acid groups but lacks the nitro group.
Properties
IUPAC Name |
8-nitronaphthalene-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO4/c13-11(14)8-5-1-3-7-4-2-6-9(10(7)8)12(15)16/h1-6H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USMKVLABRYGBJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(=O)O)C(=CC=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10176689 | |
Record name | 1-Naphthalenecarboxylic acid, 8-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10176689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2216-13-9 | |
Record name | 8-Nitro-1-naphthalenecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2216-13-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Naphthalenecarboxylic acid, 8-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002216139 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2216-13-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408069 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Naphthalenecarboxylic acid, 8-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10176689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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